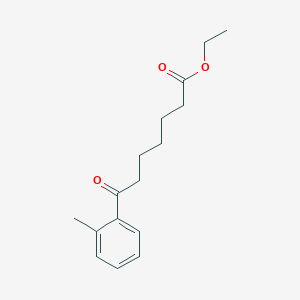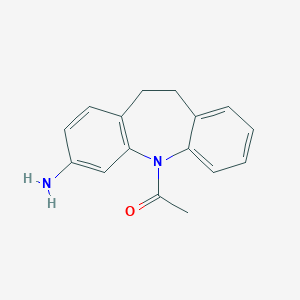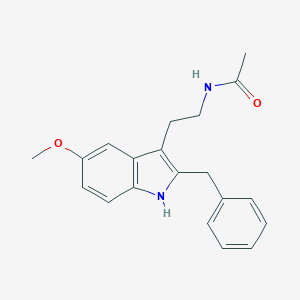
5-Methylindan
Overview
Description
5-Methylindan is a compound that is used in soy sauce flavoring . It has a molecular formula of C10H12 .
Molecular Structure Analysis
5-Methylindan has a molecular weight of 132.202 Da and a monoisotopic mass of 132.093903 Da . The structure of 5-Methylindan is not explicitly provided in the search results.Physical And Chemical Properties Analysis
5-Methylindan has a density of 1.0±0.1 g/cm3, a boiling point of 203.5±20.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 42.2±0.8 kJ/mol and a flash point of 74.1±7.3 °C . The molar refractivity of 5-Methylindan is 43.3±0.3 cm3 .Scientific Research Applications
Synthesis and Cardiovascular Properties : 5-Aminoethylindans, including 5-aminoethyl-6-methylindan, have been synthesized and evaluated for their blood pressure-lowering effects in hypertensive rats. These compounds were found to have significant antihypertensive properties and were more potent than their amide counterparts (Solomons et al., 1978).
DNA Methyltransferase Inhibitors in Cancer : Research has identified non-nucleoside DNA methyltransferase inhibitors, such as compound 5, which are potent against a panel of cancer cells. These compounds, including variations of 5-Methylindan, show potential in cancer treatment, including in cancer stem cells (Valente et al., 2014).
Drug Discrimination Studies : 5-Methoxy-6-methyl-2-aminoindan (MMAI) is a selective serotonin releasing agent. Studies have shown that MMAI and similar compounds produce distinct discriminative cues in drug discrimination studies, providing insights into the interoceptive cues produced by selective serotonin uptake inhibitors and serotonin releasing agents (Marona-Lewicka & Nichols, 1998).
Epigenetic Control in Cancer Therapy : The role of DNA methylation inhibitors, including 5-azacytidine and 5-aza-2′-deoxycytidine, in cancer therapy has been extensively studied. These inhibitors are used to demonstrate the correlation between loss of methylation in specific gene regions and activation of associated genes, offering potential for cancer treatment (Christman, 2002).
Toxicity of DNA Methylation Inhibitors : Studies on the toxicity of 5-aza-2'-deoxycytidine (5-azadCyd) to mammalian cells have shown that its toxicity is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation. This finding has implications for understanding the mode of action of such inhibitors in cancer treatment (Jüttermann et al., 1994).
Clinical Development of DNA Methylation Inhibitors : The clinical development of DNA methylation inhibitors, particularly 5-azacytidine and 5-aza-2'- deoxycytidine, focuses on optimizing their use as epigenetic remodeling agents for cancer treatment. This includes exploring dose and schedule optimization, and combinations with other agents (Murgo, 2005).
properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8-5-6-9-3-2-4-10(9)7-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXBCGVZEJEYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061245 | |
| Record name | 5-Methylindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylindan | |
CAS RN |
874-35-1 | |
| Record name | 5-Methylindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYLINDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H86VUZ1IAC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)

![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)







